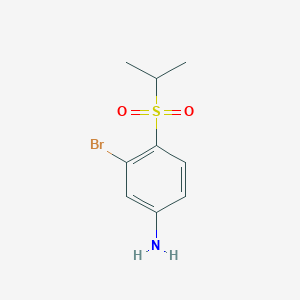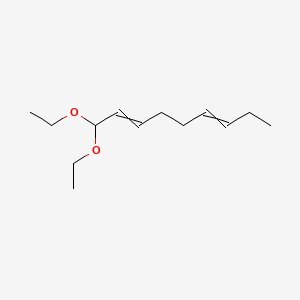![molecular formula C10H14N2O4S B12065154 Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate CAS No. 1017793-63-3](/img/structure/B12065154.png)
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable thioether reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
- Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]benzoate
Uniqueness
Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is unique due to its specific thioether linkage and the presence of methoxy groups on the pyrimidine ring. These structural features confer distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
1017793-63-3 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-14-8-4-9(15-2)12-7(11-8)5-17-6-10(13)16-3/h4H,5-6H2,1-3H3 |
InChI Key |
HPYPIJRGWKGUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CSCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


